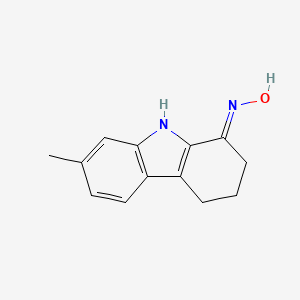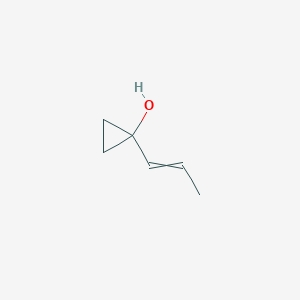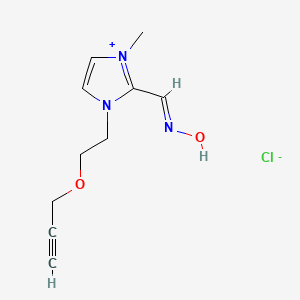
2-((Hydroxyimino)methyl)-1-methyl-3-(2-(2-propynyloxy)ethyl)-1H-imidazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Hydroxyimino)methyl)-1-methyl-3-(2-(2-propynyloxy)ethyl)-1H-imidazolium chloride is a complex organic compound with a unique structure that includes an imidazolium core, a hydroxyimino group, and a propynyloxyethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Hydroxyimino)methyl)-1-methyl-3-(2-(2-propynyloxy)ethyl)-1H-imidazolium chloride typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-((Hydroxyimino)methyl)-1-methyl-3-(2-(2-propynyloxy)ethyl)-1H-imidazolium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The propynyloxyethyl side chain can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can lead to the formation of oxime derivatives, while substitution reactions can yield a variety of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
2-((Hydroxyimino)methyl)-1-methyl-3-(2-(2-propynyloxy)ethyl)-1H-imidazolium chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the development of new materials and catalysts for industrial processes
Mecanismo De Acción
The mechanism of action of 2-((Hydroxyimino)methyl)-1-methyl-3-(2-(2-propynyloxy)ethyl)-1H-imidazolium chloride involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the imidazolium core can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-chloro-2-(hydroxyimino)acetate: Similar in structure but lacks the imidazolium core.
2-(2-Propynyloxy)tetrahydropyran: Contains a propynyloxy group but has a different core structure
Uniqueness
2-((Hydroxyimino)methyl)-1-methyl-3-(2-(2-propynyloxy)ethyl)-1H-imidazolium chloride is unique due to its combination of functional groups and the imidazolium core. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
128669-18-1 |
|---|---|
Fórmula molecular |
C10H14ClN3O2 |
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
(NE)-N-[[1-methyl-3-(2-prop-2-ynoxyethyl)imidazol-1-ium-2-yl]methylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C10H13N3O2.ClH/c1-3-7-15-8-6-13-5-4-12(2)10(13)9-11-14;/h1,4-5,9H,6-8H2,2H3;1H |
Clave InChI |
NVIVUYBEVKPMCD-UHFFFAOYSA-N |
SMILES isomérico |
C[N+]1=C(N(C=C1)CCOCC#C)/C=N/O.[Cl-] |
SMILES canónico |
C[N+]1=C(N(C=C1)CCOCC#C)C=NO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide](/img/structure/B14278104.png)

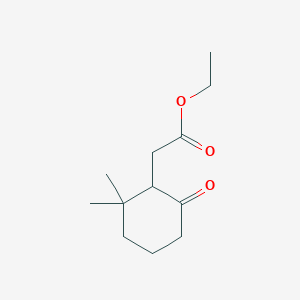
![1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14278127.png)
![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)
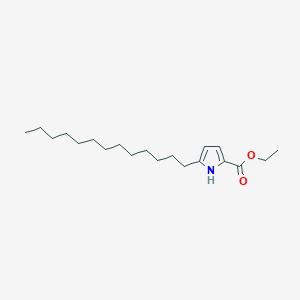
![6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one](/img/structure/B14278147.png)
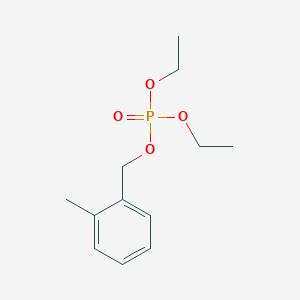

![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)
